molecular formula C14H26N2O4 B1344616 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine CAS No. 416852-69-2

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Cat. No.: B1344616
CAS No.: 416852-69-2
M. Wt: 286.37 g/mol
InChI Key: VOUMNMSUVOACEZ-UHFFFAOYSA-N
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Description

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine, also known as tert-butyl 4-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate, is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol. This compound is widely used as a building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate to form N-Boc-4-piperidinemethanol . This intermediate is then reacted with N-methoxy-N-methylcarbamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protecting group can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of biochemical assays and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The Boc-protecting group can be removed under acidic conditions, revealing the active piperidine moiety that interacts with biological targets.

Comparison with Similar Compounds

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine can be compared with other similar compounds, such as:

    N-Boc-4-piperidinemethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    tert-Butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate: Another similar compound with comparable applications in organic synthesis.

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various fields of research.

Biological Activity

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a methoxy-N-methylcarbamoyl substituent, which contribute to its unique chemical properties and possible pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structure and Composition

The molecular formula of this compound is C₁₃H₂₄N₂O₄, with a molecular weight of 272.34 g/mol. The structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Boc group : A common protecting group used in organic synthesis.
  • Methoxy and carbamoyl groups : These functional groups may influence the compound's interactions with biological targets.

Table 1: Structural Features

ComponentDescription
Molecular FormulaC₁₃H₂₄N₂O₄
Molecular Weight272.34 g/mol
Functional GroupsBoc, methoxy, carbamoyl

Pharmacological Potential

Preliminary studies indicate that this compound may possess various biological activities, including:

  • Analgesic effects : Potential to relieve pain.
  • Anti-inflammatory properties : May inhibit inflammatory responses.

These activities are attributed to the compound's ability to interact with specific biological targets such as enzymes and receptors involved in pain and inflammation pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methoxy and carbamoyl groups may enhance binding affinity to target proteins or receptors, similar to other piperidine derivatives.

Case Studies and Research Findings

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AnalgesicPotential pain relief properties
Anti-inflammatoryReduced iNOS and NO levels in macrophages
Enzyme inhibitionPossible inhibition of 11-HSD1

Properties

IUPAC Name

tert-butyl 4-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)10-12(17)15(4)19-5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMNMSUVOACEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-methoxymethanamine hydrochloride (2.61 g, 26.7 mmol), N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (5.91 g, 30.8 mmol), 1H-benzo[d][1,2,3]triazol-1-ol hydrate (4.72 g, 30.8 mmol), and triethylamine (11.5 mL, 82.2 mmol) were added sequentially to a solution of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (5.00 g, 20.6 mmol) in methylene chloride (150 mL) at 0° C. Stirred at ambient temperature for 4 hours, and partitioned between ethyl acetate and 2N HCl. Washed the organic layer again with 2N HCl, twice with 2N NaOH, brine, dried, and concentrated to afford the title compound (5.93 g, 101% yield) as a clear colorless viscous oil.
Name
N-methoxymethanamine hydrochloride
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
101%

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